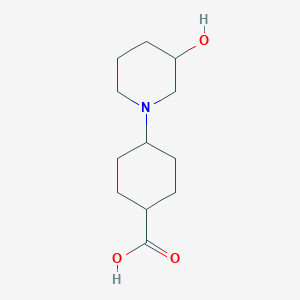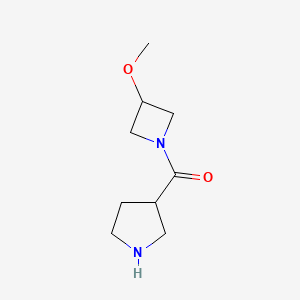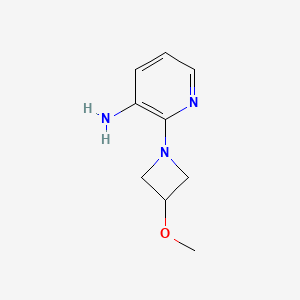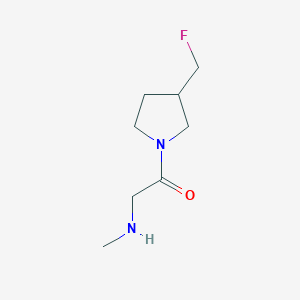
Azetidin-3-yl(3-(difluoromethyl)pyrrolidin-1-yl)methanone
Overview
Description
Azetidin-3-yl(3-(difluoromethyl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C9H14F2N2O and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Pharmacokinetics
- Study 1: The disposition of a dipeptidyl peptidase IV inhibitor, closely related to Azetidin-3-yl(3-(difluoromethyl)pyrrolidin-1-yl)methanone, was examined in rats, dogs, and humans. This compound was primarily investigated for the treatment of type 2 diabetes. It showed rapid absorption in all species, with a significant portion of the dose detected in the urine of dogs and humans, and in the feces of rats. This study suggests that the compound is eliminated through both metabolism and renal clearance (Sharma et al., 2012).
Synthesis and Antimicrobial Activities
- Study 2: A series of compounds, including 1-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-3-chloro-4-(2-mercaptoquinolin-3-yl)azetidin-2-one, were synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds were predicted to have potential as antibacterial and antituberculosis agents, providing insights into the design of further active compounds (Chandrashekaraiah et al., 2014).
Catalytic Asymmetric Additions
- Study 3: Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound structurally related to this compound, was evaluated for catalytic asymmetric additions to aldehydes. This study demonstrated that the four-membered heterocycle-based backbone was a promising chiral unit for catalytic asymmetric induction reactions (Wang et al., 2008).
Antimicrobial Activities of Organotin(IV) Complexes
- Study 4: Organotin(IV) complexes of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone derivatives were synthesized and characterized. These complexes showed significant antibacterial activities, suggesting potential as drugs. The study demonstrated the effectiveness of these compounds against various bacterial and fungal strains (Singh et al., 2016).
Catalytic Applications in Organic Reactions
- Study 5: Aziridin-2-yl methanols, closely related to this compound, were synthesized and used as organocatalysts in Diels–Alder reactions and Friedel–Crafts alkylations. These compounds achieved moderate to good enantioselectivity in these reactions (Bonini et al., 2006).
Antidepressant and Nootropic Agents
- Study 6: Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone were synthesized and evaluated for their antidepressant and nootropic activities. These compounds exhibited significant antidepressant and nootropic activities, confirming the potential of the 2-azetidinone skeleton as a central nervous system active agent (Thomas et al., 2016).
Mechanism of Action
Mode of action
Azetidines and pyrrolidines can interact with their targets through various types of chemical bonds and forces, including hydrogen bonds, ionic bonds, and van der waals forces .
Biochemical pathways
Compounds containing azetidines and pyrrolidines can affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
Azetidines and pyrrolidines are generally well absorbed and distributed in the body, and they can be metabolized by various enzymes in the liver .
Result of action
Azetidines and pyrrolidines can have a wide range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action environment
Factors such as ph, temperature, and the presence of other molecules can affect the action of azetidines and pyrrolidines .
Properties
IUPAC Name |
azetidin-3-yl-[3-(difluoromethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O/c10-8(11)6-1-2-13(5-6)9(14)7-3-12-4-7/h6-8,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNALEAHKRXLSBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





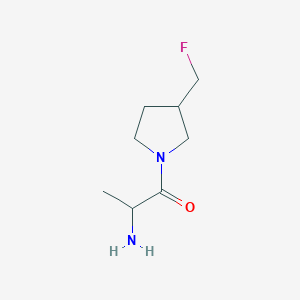
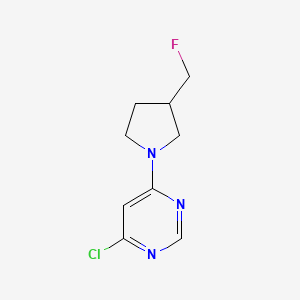
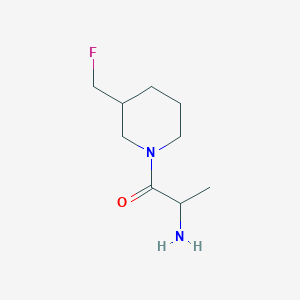
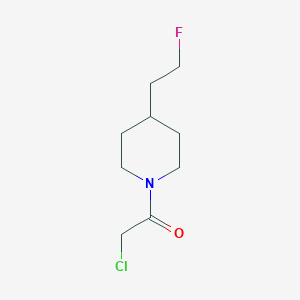
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)acetic acid](/img/structure/B1476583.png)
![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-chloropropan-1-one](/img/structure/B1476587.png)
